molecular formula C19H18N6O3 B2454599 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-7-methoxybenzofuran-2-carboxamide CAS No. 2034522-53-5

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-7-methoxybenzofuran-2-carboxamide

Cat. No. B2454599
CAS RN: 2034522-53-5
M. Wt: 378.392
InChI Key: FCFKLLDMTPJKRT-UHFFFAOYSA-N
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Description

This compound is an organic molecule that contains several heterocyclic rings, including a triazolo[4,3-b]pyridazine ring and a benzofuran ring . These types of structures are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The presence of multiple ring structures could lead to a complex 3D structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Compounds with structural similarities, particularly those incorporating [1,2,4]triazolo and pyridazine moieties, have been synthesized and evaluated for their antimicrobial activities. For instance, thienopyrimidine derivatives have shown pronounced antimicrobial properties, suggesting that modifications on the pyridazine or triazolo rings could influence biological activity (M. Bhuiyan et al., 2006).

Antitumor and Antimicrobial Activities

Derivatives of enaminones, reacting with heterocyclic amines, have led to the creation of [1,2,4]triazolo[4,3-a]pyrimidines showing promising antitumor and antimicrobial activities. This highlights the utility of such compounds in the development of new therapeutic agents (S. Riyadh, 2011).

Biological Evaluation of Pyrazolo[3, 4]pyrimidine Derivatives

Further, the preparation of pyrazolo[3, 4-d]-pyrimidines and related compounds has been explored, with some derivatives exhibiting potent antimicrobial activity. This underlines the potential of pyrazolo and pyrimidine fused systems in the search for new bioactive molecules (A. H. Shamroukh et al., 2005).

Anticonvulsant Activity

The anticonvulsant activity of N-benzylpyrrolo[2,3-d]-, -pyrazolo[3,4-d]-, and -triazolo[4,5-d]pyrimidines has been investigated, providing insights into the neurological applications of these compounds. Despite some being less active against seizures, the research opens avenues for neurological disorder treatments (J. Kelley et al., 1995).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These would need to be assessed through laboratory testing .

Future Directions

The future research directions for this compound could include further studies to understand its properties, potential applications, and effects on biological systems .

properties

IUPAC Name

7-methoxy-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c1-27-14-4-2-3-12-9-15(28-18(12)14)19(26)21-13-7-8-24(10-13)17-6-5-16-22-20-11-25(16)23-17/h2-6,9,11,13H,7-8,10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFKLLDMTPJKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3CCN(C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-7-methoxybenzofuran-2-carboxamide

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